molecular formula C12H8ClFN2O3 B028720 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 100361-18-0

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B028720
CAS RN: 100361-18-0
M. Wt: 282.65 g/mol
InChI Key: OXNZWNNMJBOZQO-UHFFFAOYSA-N
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Description

Introduction 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a compound that has been studied for its potential as an antibacterial agent. Its structure is closely related to that of several quinolone antibiotics.

Synthesis Analysis This compound has been synthesized using different methods. For instance, Miyamoto et al. (1987) described a synthesis route from 2,6-dichloro-5-fluoronicotinic acid derivatives, involving Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine (Miyamoto et al., 1987). Another synthesis method involves the masking of the C 2,3 double bond through reduction, followed by regioselective deprotonation, methylation, and regeneration of the C 2,3 double bond via selenation, oxidation, and syn-elimination (Kiely, 1991).

Molecular Structure Analysis The molecular structure of this compound is characterized by its naphthyridine ring system, a fluorine atom at the C-6 position, and a chloro group at C-7. These structural features are key to its potential biological activity. The compound's structure has been confirmed using techniques like NMR and MS spectrum analysis (Zhang et al., 2019).

Chemical Reactions and Properties The compound's chemical reactions include displacement reactions and cyclization. Its reactions are significant for its potential antibacterial activity. Enoxacin, a potent antibacterial agent, was synthesized using a similar route, demonstrating the compound's relevance in the development of antibacterial agents (Matsumoto et al., 1984).

Scientific Research Applications

  • Antibacterial Activity : Several studies have shown that compounds related to 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid exhibit promising antibacterial activity. For instance, chiral 7-substituted naphthyridine analogues have been found to have significant antibacterial properties with decreased pseudoallergic reactions compared to other compounds (Remuzon, Bouzard, Guiol, & Jacquet, 1992). Additionally, 7-amino derivatives of similar compounds have also shown potential antibacterial activity against various bacteria (Sanchez & Gogliotti, 1993).

  • Synthesis and Structure-Activity Relationships : The synthesis of these compounds is an area of active research. Studies have established methods for synthesizing variants of this compound, such as the ethyl 7-chloro-1-cyclopropyl-6-fluoro derivative, which is a novel synthetic intermediate (Kiely, 1991). The structure-activity relationships of these compounds have been extensively studied, revealing insights into how structural changes impact their antibacterial efficacy. For example, the introduction of various substituents at the 7-position of the 1,8-naphthyridine ring has been shown to enhance antibacterial activity (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

  • Potential as Antitumor Agents : Beyond antibacterial applications, some studies have explored the antitumor potential of these compounds. For instance, the 6-unsubstituted 1,8-naphthyridine structure was found to have potent cytotoxic activity against murine P388 leukemia (Tsuzuki, Tomita, Shibamori, Sato, Kashimoto, & Chiba, 2004).

  • Improved Solubility and In Vivo Activity : Some derivatives have shown improved solubility and in vivo activity against pathogens like Pseudomonas, making them promising candidates for future antibacterial treatments (Sánchez, Domagala, Heifetz, Priebe, Sesnie, & Trehan, 1992).

  • Efficacy Against Multidrug-Resistant Strains : Newer fluoroquinolones derived from these compounds have shown comparable or superior antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, including Staphylococcus aureus and Staphylococcus epidermidis (Huang, Chen, Wu, Zhang, Jia, & Li, 2009, 2010).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The safety precautions include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and if it comes into contact with skin, washing with plenty of soap and water .

properties

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O3/c13-10-8(14)3-6-9(17)7(12(18)19)4-16(5-1-2-5)11(6)15-10/h3-5H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNZWNNMJBOZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453583
Record name 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100361-18-0
Record name 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100361-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 0.19 g (0.72 mmole) of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid in 2 ml of phosphorus oxychloride was heated at reflux for one-half hour. The resulting solution was cooled to room temperature and the solvent was removed in vacuo. The residue was triturated with ice water and the resulting solid was removed by filtration, washed with water, then ether, and dried in vacuo to give 0.11 g of the title compound, mp 209°-212° C.
Name
1-cyclopropyl-6-fluoro-1,4-dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3 -oxo-propanoic acid ethyl ester (compound (1): 85.0 kg, 303 mol) in toluene (808 kg)was added Me2 NCH(OMe)2 (40.8 kg ) and acetic acid (4.56 kg). The mixture was stirred at room temperature for 50 minutes. Cyclopropylamine (22.53 kg) was added to the reaction mixture, and the mixture was stirred at 25 to 35° C. for 50 minutes. The reaction mixture was washed with 10% aqueous citric acid solution, and then water. After layer separation, the aqueous layer was discarded, and tetrabutylammonium bromide (4.88 kg) and 25% aqueous sodium hydroxide solution (53 kg) were added to the separated organic layer. The resulting mixture was stirred for 2 hours. 35% aqueous hydrochloric acid solution (142 kg) was added, and the resulting mixture was heated at reflux. After about 8 hours, the reaction mixture was cooled, and water (about 50 kg) was added thereto, and then the aqueous layer was separated off. The reaction solution was washed with water, and the solid compound present in the separated organic layer was filtered, and washed with isopropanol, water, and isopropanol in sequence. The resulting solid was dried under vacuum to give the title compound (77 kg) as a white crystal.
Quantity
85 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.56 kg
Type
reactant
Reaction Step One
Quantity
808 kg
Type
solvent
Reaction Step One
Quantity
22.53 kg
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Q & A

Q1: What is the significance of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid in the synthesis of DW286?

A1: this compound serves as a crucial starting material in the synthesis of DW286. [] The new synthetic route described in the research utilizes a direct condensation reaction between this compound and a novel pyrrolidine derivative (7) in the presence of benzaldehyde to yield DW286. [] This approach simplifies the synthesis process compared to previous methods.

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